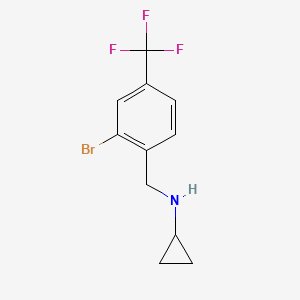
Methyl 3,5-dichloropyridazine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3,5-dichloropyridazine-4-carboxylate can be synthesized through the reaction of 3,5-dichloropyridazine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing the acid with methanol and a dehydrating agent such as sulfuric acid or thionyl chloride to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridazine ring can be replaced by nucleophiles, leading to the formation of substituted derivatives.
Ester Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding 3,5-dichloropyridazine-4-carboxylic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Ester Hydrolysis: 3,5-dichloropyridazine-4-carboxylic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dichloropyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can act as a ligand in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
Methyl 3,5-dichloropyridazine-4-carboxylate exerts its effects by interacting with specific molecular targets. For example, it can act as a cyclin-dependent kinase 9 (CDK9) inhibitor by binding to the ATP-binding site of the protein. This interaction prevents CDK9 from phosphorylating its target substrates, which are essential for cell division and transcription regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-dichloropyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyridazine ring.
3,6-Dichloropyridazine-4-carboxylic acid methyl ester: Another chlorinated pyridazine derivative with different substitution patterns.
Uniqueness
Methyl 3,5-dichloropyridazine-4-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its ability to act as a CDK9 inhibitor highlights its potential in therapeutic applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
methyl 3,5-dichloropyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)4-3(7)2-9-10-5(4)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCQCMHHLEKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=NC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8012585.png)






![tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8012676.png)



![2-Bromothieno[3,2-b]pyridin-5-amine](/img/structure/B8012700.png)

![methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B8012711.png)
